[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSCJGIYDRXMO-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224930 | |
| Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146476-38-2 | |
| Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146476-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Modular Development of 2s 2 Amino 3 Phenylpropyl Diphenylphosphine
Strategies for Enantiopure β-Aminophosphine Synthesis
The synthesis of enantiomerically pure β-aminophosphines is a significant area of research, driven by their importance as ligands in asymmetric catalysis. rsc.org A predominant strategy involves the use of readily available chiral starting materials from the "chiral pool." Natural α-amino acids and their derivatives, such as amino alcohols, are particularly useful precursors due to their high enantiopurity and availability. rsc.org
One of the most established methods for preparing β-aminophosphines is through the nucleophilic substitution of a leaving group on a chiral backbone by a phosphide (B1233454) anion. rsc.org This approach typically involves the conversion of a chiral amino alcohol into a derivative with a good leaving group, such as a tosylate or mesylate, at the hydroxyl position. Subsequent reaction with a metal phosphide, for instance, lithium diphenylphosphide, yields the desired β-aminophosphine. rsc.org
Another strategy involves the nucleophilic ring-opening of activated cyclic precursors, such as N-protected cyclic sulfamidates derived from amino alcohols. This method provides an efficient route to N-unsubstituted β-aminophosphines with multiple chiral centers. scholaris.ca The use of phosphine (B1218219) oxides as stable intermediates is also a common tactic. These can be reduced stereospecifically to the corresponding phosphines in a later step, which can simplify purification and handling during the synthesis. scholaris.ca
The table below summarizes key strategies for the synthesis of enantiopure β-aminophosphines.
| Synthetic Strategy | Precursor Type | Key Transformation | Advantages |
| Nucleophilic Substitution | Chiral Amino Alcohols | Conversion of -OH to a good leaving group (e.g., -OTs, -OMs) followed by substitution with a metal phosphide. rsc.org | Readily available chiral precursors, well-established methodology. rsc.org |
| Ring-Opening of Cyclic Precursors | N-Protected Cyclic Sulfamidates | Nucleophilic attack by a metal phosphide on the cyclic sulfamidate. scholaris.ca | Efficient for synthesizing N-unsubstituted β-aminophosphines. scholaris.ca |
| Phosphine Oxide Intermediates | Chiral Precursors with a Phosphine Oxide Moiety | Stereospecific reduction of the phosphine oxide to the phosphine. scholaris.ca | Increased stability of intermediates, facilitating purification. scholaris.ca |
Precursor Design and Stereoselective Synthesis Routes to [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
The synthesis of this compound predominantly starts from the chiral amino alcohol (S)-2-amino-3-phenyl-1-propanol, also known as L-phenylalaninol. This precursor is readily available and can be obtained from the reduction of the naturally occurring amino acid L-phenylalanine. sigmaaldrich.comsigmaaldrich.com The stereocenter at the C2 position is thus directly inherited from the chiral pool.
A common synthetic route is outlined below:
Protection of the Amino Group: The amino group of L-phenylalaninol is typically protected to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z).
Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group. This is often achieved by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding tosylate or mesylate.
Nucleophilic Substitution with Diphenylphosphide: The activated precursor is then treated with a nucleophilic phosphide reagent, typically lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, but since the reaction is at the primary carbon (C1), the stereochemistry at C2 is unaffected.
Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product, this compound.
The properties of the key precursor, L-phenylalaninol, are detailed in the following table.
| Property | Value |
| Chemical Formula | C₉H₁₃NO sigmaaldrich.com |
| Molar Mass | 151.21 g/mol sigmaaldrich.com |
| Melting Point | 92-94 °C sigmaaldrich.com |
| Optical Rotation | [α]₂₂/D −22.8° (c = 1.2 in 1 M HCl) sigmaaldrich.com |
| Enantiomeric Excess | ee: 99% (HPLC) sigmaaldrich.com |
Modular Approaches for Structural Modification and Derivatization
A key advantage of β-aminophosphine ligands is their modular nature, which allows for systematic tuning of their steric and electronic properties. nih.govresearchgate.net This modularity is crucial for optimizing the ligand's performance in a specific catalytic reaction.
For this compound, structural modifications can be introduced at several positions:
At the Phosphorus Atom: The diphenylphosphino group can be replaced with other diarylphosphino or dialkylphosphino moieties. This is achieved by using different lithium phosphides (e.g., LiP(alkyl)₂, LiP(aryl)₂) in the nucleophilic substitution step. This allows for fine-tuning of the electronic properties and the steric bulk around the metal center.
On the Phenyl Group of the Backbone: While less common for this specific ligand, modifications to the phenyl ring originating from phenylalanine could be envisioned by starting with substituted L-phenylalanine derivatives. nih.gov
This modular approach enables the creation of a library of related ligands, which can then be screened to identify the optimal ligand for a particular asymmetric transformation. nih.gov
Synthetic Utility and Scalability Considerations in Ligand Preparation
The synthetic route to this compound is generally robust and has been widely utilized for the preparation of this and related ligands. The starting material, L-phenylalaninol, is commercially available in high enantiopurity, which is a significant advantage for scalability. sigmaaldrich.com The subsequent steps, including protection, activation, and nucleophilic substitution, are standard organic transformations.
However, there are some considerations for large-scale synthesis. The use of organolithium reagents like lithium diphenylphosphide requires anhydrous and inert conditions, which can be challenging to maintain on an industrial scale. The purification of the final product may also require chromatography, which can be costly and time-consuming for large quantities.
Despite these challenges, the relatively short synthetic sequence and the accessibility of the chiral precursor make the synthesis of this compound feasible on a laboratory and potentially pilot-plant scale. The development of more scalable and cost-effective methods for the phosphination step would further enhance the utility of this important class of chiral ligands.
Coordination Chemistry and Ligand Properties of 2s 2 Amino 3 Phenylpropyl Diphenylphosphine
Electronic and Steric Profiles of Chiral Phosphine (B1218219) Ligands
The reactivity and selectivity of transition metal complexes are profoundly influenced by the electronic and steric characteristics of their ligands. For phosphines, these properties are commonly quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ). acs.org
Electronic Profile: The TEP is an experimentally determined value derived from the A₁ C-O stretching frequency (ν(CO)) in [Ni(CO)₃(L)] complexes. A lower ν(CO) value indicates stronger net electron donation from the phosphine ligand (L) to the metal center. Aminophosphines are generally considered strong σ-donors due to the presence of the nitrogen atom, which can influence the electron density at the phosphorus center. pnas.org The electron-donating ability of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is expected to be substantial, comparable to other alkyl- and aryl-substituted aminophosphines. While the exact TEP for this specific ligand is not widely reported, a comparison with related phosphines provides insight into its electronic nature. For instance, trialkylphosphines like P(t-Bu)₃ are among the strongest donors with a TEP of 2056.1 cm⁻¹, whereas triphenylphosphine (B44618) (PPh₃) is a weaker donor at 2068.9 cm⁻¹. Aminophosphines often exhibit donor properties that fall within this range, modified by the substituents on both the phosphorus and nitrogen atoms. pnas.org
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| PF₃ | 2110.8 |
Data compiled from various sources on Tolman Electronic Parameters.
Metal Complex Formation with Transition Metals (e.g., Rh, Pd, Ir, Cu, Ni)
This compound readily forms stable chelate complexes with a variety of late transition metals. The synthesis of these complexes typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent.
Rhodium (Rh): Rhodium complexes are often prepared from precursors like [Rh(COD)₂]BF₄ or [{Rh(CO)₂Cl}₂]. The ligand displaces the weakly bound cyclooctadiene (COD) or carbonyl (CO) ligands to form stable P,N-chelated complexes. These rhodium complexes are of significant interest in asymmetric hydrogenation and hydroformylation reactions. rsc.org
Palladium (Pd): Palladium(II) complexes are commonly synthesized by reacting the ligand with palladium precursors such as [PdCl₂(COD)] or [PdCl₂(CH₃CN)₂]. psu.edunih.gov The resulting complexes often adopt a square planar geometry, which is typical for Pd(II). These complexes are widely explored as catalysts in C-C and C-N cross-coupling reactions. nih.gov
Iridium (Ir): Iridium(I) complexes can be formed using precursors like [{Ir(COE)₂Cl}₂] (COE = cyclooctene). rsc.org The resulting complexes can undergo oxidative addition to form stable Iridium(III) species, which are relevant in catalysis, including hydrogenation and hydroamination. rsc.orgscispace.com
Copper (Cu): Copper(I) and Copper(II) complexes can be synthesized from salts like CuCl, CuI, or CuSO₄·5H₂O. researchgate.netresearchgate.net The coordination geometry can vary depending on the oxidation state of the copper and the other ligands present, with tetrahedral or distorted square planar geometries being common. These complexes have applications in asymmetric synthesis and have been studied for their biological activity. nih.gov
Nickel (Ni): Nickel complexes are typically prepared from Ni(II) salts like NiCl₂·6H₂O or from Ni(0) sources such as [Ni(COD)₂]. google.comacs.org The resulting complexes, which can be square planar (Ni(II)) or tetrahedral (Ni(0)), are active catalysts for cross-coupling and polymerization reactions. rsc.orgrsc.org
| Metal | Typical Precursor | Common Geometry | Potential Application |
|---|---|---|---|
| Rhodium (Rh) | [{Rh(CO)₂Cl}₂] | Square Planar | Asymmetric Hydrogenation |
| Palladium (Pd) | [PdCl₂(COD)] | Square Planar | Cross-Coupling Reactions |
| Iridium (Ir) | [{Ir(COE)₂Cl}₂] | Square Planar / Octahedral | Hydrogenation / Hydroamination |
| Copper (Cu) | CuI, CuCl₂ | Tetrahedral / Square Planar | Asymmetric Addition Reactions |
| Nickel (Ni) | [Ni(COD)₂], NiCl₂ | Tetrahedral / Square Planar | Cross-Coupling / Polymerization |
Analysis of Metal-Ligand Interactions: Donor Atom Contributions (Phosphorus and Nitrogen)
The coordination of this compound to a metal center involves distinct contributions from its two donor atoms. The phosphorus atom acts as a soft Lewis base, while the nitrogen atom acts as a hard Lewis base. This difference in donor properties is a key feature of P,N-ligands. d-nb.info
The phosphorus-metal bond is primarily characterized by strong σ-donation from the phosphorus lone pair to a vacant metal d-orbital. wikipedia.org Concurrently, there is a degree of π-acidity, where the metal can back-donate electron density from its filled d-orbitals into the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. wikipedia.org This π-backbonding strengthens the metal-phosphorus bond and is influenced by the electronic properties of the other ligands on the metal.
The nitrogen-metal bond is predominantly a σ-donation from the nitrogen lone pair to the metal center. researchgate.net As a harder donor, the nitrogen atom prefers to bond with harder metal centers or metals in higher oxidation states. The combination of a soft, π-accepting phosphine and a hard, σ-donating amine allows the ligand to stabilize a wide range of metals in various oxidation states, a property known as hemilability. d-nb.info This electronic asymmetry can be crucial in catalysis, where the different trans-effects of the P and N donors can influence the reactivity of the sites opposite to them. pnas.org
Spectroscopic techniques like ³¹P NMR are invaluable for probing the P-metal interaction. Upon coordination, the ³¹P NMR chemical shift of the ligand typically moves downfield, and the magnitude of this coordination shift provides information about the nature of the metal-phosphorus bond. researchgate.net
Conformational Analysis of Coordinated this compound Complexes
The preferred conformation is dictated by a balance of several factors, including the minimization of angle strain, torsional strain (eclipsing interactions), and transannular steric interactions (non-bonded interactions across the ring). acs.org For a six-membered ring formed by this ligand, the bulky diphenylphosphino and benzyl (B1604629) substituents play a major role.
Chair Conformation: This is often the most stable conformation as it minimizes both torsional and angle strain by placing substituents in pseudo-axial and pseudo-equatorial positions. The bulky substituents will preferentially occupy the less sterically hindered equatorial positions to avoid 1,3-diaxial interactions.
Boat and Twist-Boat Conformations: These are typically higher in energy than the chair form due to eclipsing interactions and steric hindrance between the "flagpole" positions. However, in certain coordination environments or with specific substitution patterns, these conformations can become accessible or even preferred. researchgate.net
The specific conformation adopted in the solid state can be definitively determined by single-crystal X-ray diffraction. mcmaster.ca In solution, the chelate ring may be conformationally flexible, undergoing rapid interconversion between different forms, a process that can be studied using variable-temperature NMR spectroscopy. The fixed stereochemistry at the C2 carbon of the ligand backbone significantly influences the conformational preference of the chelate ring.
Catalytic Applications of 2s 2 Amino 3 Phenylpropyl Diphenylphosphine in Asymmetric Synthesis
Carbon-Carbon Bond-Forming Reactions
Asymmetric Conjugate Addition Reactions
The catalytic cycle is generally understood to involve the coordination of the phosphine (B1218219) ligand to the metal center, followed by the oxidative addition of an organometallic reagent (R-M). The resulting complex then coordinates to the α,β-unsaturated substrate. The key enantioselective step is the migratory insertion of the organic group from the metal to the β-position of the unsaturated system. The chiral environment created by the [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine ligand directs this addition to one of the prochiral faces of the substrate, leading to the formation of an enantioenriched product. Reductive elimination then releases the product and regenerates the active catalyst. The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the ligand, the metal, the substrate, and the organometallic reagent.
Other Prominent Asymmetric Transformations
Beyond conjugate additions, the potential utility of this compound extends to other significant asymmetric transformations.
Asymmetric Hydroformylation
In asymmetric hydroformylation, a rhodium complex of this compound would be the anticipated catalytic species. This reaction introduces a formyl group and a hydrogen atom across an olefinic double bond. The chiral ligand is crucial for controlling both the regioselectivity (i.e., the formation of branched versus linear aldehydes) and the enantioselectivity of the branched aldehyde product. The proposed mechanism involves the coordination of the olefin to the rhodium-hydrido-carbonyl complex, followed by migratory insertion of the hydride to form a rhodium-alkyl intermediate. Subsequent CO insertion and reductive elimination yield the chiral aldehyde. The stereochemistry is determined during the migratory insertion step, where the chiral ligand environment dictates the facial selectivity of the olefin coordination and/or the direction of hydride migration.
Asymmetric Hydrophosphorylation
The palladium-catalyzed asymmetric hydrophosphorylation of alkenes and alkynes represents a direct method for the synthesis of chiral organophosphorus compounds. A complex of this compound with a palladium(0) or palladium(II) precursor would be the active catalyst. The catalytic cycle likely proceeds through either an oxidative addition of the P-H bond to the palladium(0) center, followed by insertion of the unsaturated substrate, or through a migratory insertion pathway involving a palladium-hydride species. The enantioselectivity arises from the chiral environment provided by the ligand during the substrate coordination and insertion steps, which favors the formation of one enantiomer of the resulting phosphine oxide, phosphonate, or related phosphorus-containing product.
Substrate Scope and Enantioselectivity Control in Catalytic Cycles
The substrate scope and the degree of enantioselectivity achieved in reactions catalyzed by complexes of this compound are intrinsically linked to the structure of the ligand and its interaction with the metal center and the substrates. The phenyl group at the 3-position and the diphenylphosphino group at the 1-position of the propan-2-amine backbone create a specific chiral pocket around the metal center.
Control of enantioselectivity is exerted at the stereodetermining step of the catalytic cycle, which is typically the migratory insertion or the bond-forming step. The non-covalent interactions between the substrate and the chiral ligand-metal complex in the transition state are critical. The steric bulk of the diphenylphosphino group and the phenylpropyl moiety can create significant steric hindrance, forcing the substrate to adopt a specific orientation. Furthermore, the amino group of the ligand can potentially participate in secondary interactions, such as hydrogen bonding with the substrate, which can further enhance the rigidity of the transition state assembly and, consequently, the enantioselectivity. The electronic properties of the phosphine also play a role in modulating the reactivity of the metal center.
Catalyst Activity, Loading, and Turnover Number (TON) Considerations
The practical utility of a catalytic system is determined by its activity, which is reflected in the required catalyst loading and the achievable turnover number (TON). For catalysts derived from this compound, these parameters would be highly dependent on the specific reaction, the metal used, and the reaction conditions.
Generally, higher catalyst activity allows for lower catalyst loadings, which is economically and environmentally advantageous. The turnover number, defined as the number of moles of product formed per mole of catalyst, is a measure of the catalyst's robustness and efficiency. A high TON indicates that the catalyst can undergo many catalytic cycles before deactivation. Factors that can influence catalyst activity and longevity include the stability of the ligand-metal complex under the reaction conditions, the presence of impurities that could act as catalyst poisons, and the rate of the desired catalytic reaction versus potential side reactions or catalyst decomposition pathways. Optimizing reaction parameters such as temperature, pressure, solvent, and the concentration of reactants is crucial for maximizing catalyst performance.
Mechanistic Investigations and Computational Studies
Elucidation of Catalytic Cycle Pathways
The catalytic cycle of reactions employing aminophosphine (B1255530) ligands is multifaceted, but generally initiates with the nucleophilic attack of the phosphorus atom on an electrophilic substrate. This step is central to many phosphine-catalyzed transformations, including cycloadditions and Morita-Baylis-Hillman (MBH) reactions. researchgate.netnih.gov The presence of the amino group in [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine introduces the potential for bifunctional catalysis, where the amine can act as a Brønsted acid/base or a hydrogen-bond donor to activate substrates and stabilize intermediates. rsc.orgrsc.org
In the context of transition-metal catalysis, such as ruthenium-catalyzed asymmetric hydrogenation, the aminophosphine acts as a chiral ligand (L*). sigmaaldrich.com The catalytic cycle typically involves the formation of a metal-hydride complex, coordination of the prochiral substrate (e.g., a ketone), migratory insertion to form a new stereocenter, and subsequent regeneration of the catalyst. sigmaaldrich.com
A generalized pathway for phosphine-catalyzed reactions, such as the Rauhut-Currier reaction, involves the following key steps: acs.org
Nucleophilic Addition: The phosphine (B1218219) adds to a Michael acceptor to form a phosphonium (B103445) enolate zwitterion.
Intermediate Formation: This intermediate then interacts with a second substrate molecule.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs. acs.org
Catalyst Regeneration: The product is released, and the phosphine catalyst is regenerated to re-enter the cycle.
The amino group on the ligand backbone can play a crucial role in the proton transfer steps, potentially lowering the activation energy of this often rate-determining part of the cycle. acs.org
Transition State Analysis and Enantioselectivity Origins
The origin of stereoselectivity in reactions catalyzed by chiral aminophosphines is determined at the transition state (TS) of the stereodifferentiating step. nih.govresearchgate.net Computational studies on related chiral phosphine systems have been instrumental in identifying the key structural features of these transition states. Theoretical investigations into asymmetric hydroformylation using chiral aminophosphine phosphinite (AMPP) ligands revealed that the insertion of the alkene into the metal-hydride bond is the selectivity-determining step, rather than the initial coordination of the alkene. nih.govresearchgate.net
For this compound, the stereochemical outcome is dictated by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The chiral environment created by the ligand forces the substrate to approach the reactive center from a specific trajectory. The bulky diphenylphosphino group and the phenylpropyl backbone create significant steric hindrance, favoring one transition state over the other. nih.govresearchgate.net Modern computational methods allow for the precise modeling of these transition states, revealing that low-energy, highly ordered cyclic conformations are often responsible for high enantioselectivity. nih.gov
| Parameter | Pro-R Transition State | Pro-S Transition State | Outcome |
| Relative Energy (ΔΔG‡) | Higher Energy | Lower Energy | Favors S-enantiomer |
| Key Interactions | Steric clash between substrate and ligand's phenyl group | Favorable non-covalent interactions (e.g., H-bonding) | High enantioselectivity |
| Geometry | Less compact, strained | Ordered, chair-like conformation | Efficient stereocontrol |
This is a representative table illustrating how transition state analysis explains enantioselectivity. Actual values depend on the specific reaction.
Role of Non-Covalent Interactions in Stereocontrol
Beyond simple steric repulsion, non-covalent interactions (NCIs) are now recognized as pivotal for achieving high levels of stereocontrol in asymmetric catalysis. acs.orgacs.org The structure of this compound, with its amino group and aromatic rings, is well-suited to engage in a variety of NCIs. These weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, help to rigidly orient the substrate within the catalyst's chiral pocket during the transition state. acs.orgresearchgate.net
The primary amine (-NH2) group is a particularly important feature. It can act as a hydrogen-bond donor, forming a crucial interaction with a Lewis basic site on the substrate, such as a carbonyl oxygen or a nitro group. acs.org This interaction not only helps to lock the substrate into a single conformation but can also enhance its electrophilicity. Theoretical studies on other bifunctional phosphine catalysts have highlighted the importance of intramolecular N–H···O hydrogen bonding in stabilizing the enolate intermediate in aza-MBH reactions, directly influencing the stereochemical outcome. rsc.org These directed interactions create a well-defined, three-dimensional architecture that is essential for effective stereodifferentiation. researchgate.net
Density Functional Theory (DFT) and Molecular Modeling Approaches
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic and organometallic reactions. nih.gov For catalysts like this compound, DFT calculations provide deep insights into the reaction pathways, the structures of transient intermediates, and the geometries of transition states. rsc.orgresearchgate.net By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path and determine the activation energies for different stereochemical outcomes. researchgate.net
Commonly used DFT methods for these systems include the B3LYP functional with basis sets such as 6-31G(d) or larger. researchgate.netrsc.org Solvation effects, which can be critical, are often included using implicit models like the Polarizable Continuum Model (PCM). These computational approaches allow for the systematic evaluation of how modifications to the catalyst's structure—such as changing substituents on the phosphorus atom or the backbone—would impact its performance, thereby guiding future experimental work. mdpi.comresearchgate.net Molecular modeling provides a visual representation of the catalyst-substrate complexes, making it easier to understand the origins of steric and electronic effects that govern selectivity. nih.govresearchgate.netstrath.ac.uk
| Computational Method | Information Obtained | Application to Catalyst Design |
| Density Functional Theory (DFT) | Transition state geometries, reaction energy profiles, activation barriers (ΔG‡). researchgate.net | Predicts enantioselectivity (ee%), identifies rate-determining step, rationalizes experimental results. |
| ONIOM (QM/MM) | Treats the reactive core with high-level quantum mechanics and the periphery with molecular mechanics. rsc.org | Allows for the study of large, complex catalytic systems by reducing computational cost. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and conformational flexibility of the catalyst-substrate complex. | Provides insight into substrate binding and the role of solvent molecules. |
Future Perspectives and Research Directions
Development of Novel [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Derivatives
The future development of aminophosphine (B1255530) ligands hinges on the synthesis of novel derivatives with enhanced catalytic activity, selectivity, and broader substrate scope. Research is moving towards systematic modifications of the ligand's core structure to fine-tune its steric and electronic properties.
Key areas of development include:
Modification of the Phenyl Groups: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can significantly alter the ligand's electronic properties and steric bulk. Electron-donating groups can increase the nucleophilicity of the phosphorus atom, potentially enhancing catalytic activity, while electron-withdrawing groups can modulate the stability of catalyst intermediates.
P-Stereogenic Centers: A significant advancement lies in the creation of P-stereogenic aminophosphines, where the phosphorus atom itself is a chiral center. prochemonline.com This introduces an additional element of chirality, which can lead to superior enantioselectivity in certain reactions. The synthesis of these ligands is complex but offers the potential for creating highly specialized catalysts. researchgate.net
Backbone Diversification: Altering the aminopropyl backbone of the ligand provides another avenue for optimization. This includes introducing different substituents on the carbon chain or incorporating the aminophosphine motif into more rigid or flexible cyclic structures. For instance, incorporating the aminophosphine into a spirocyclic framework has been shown to yield ligands with superior performance in various asymmetric reactions. acs.org
The table below illustrates potential derivative modifications and their expected impact on catalytic performance.
| Modification Strategy | Structural Change Example | Anticipated Effect on Catalysis |
| Electronic Tuning | Replacing P-phenyl with P-anisyl groups | Increased electron density on phosphorus, potentially enhancing reactivity. |
| Steric Hindrance | Replacing P-phenyl with P-(tert-butyl) groups | Increased steric bulk around the metal center, potentially improving enantioselectivity. |
| Introduction of P-Chirality | Synthesis of (R)- or (S)- at phosphorus center | Provides an additional, powerful source of stereochemical control. prochemonline.com |
| Backbone Rigidity | Incorporation into a spirocyclic or bicyclic frame | Restricts conformational freedom, leading to a more defined chiral pocket and potentially higher enantioselectivity. acs.org |
Exploration of New Catalytic Transformations
While this compound and its derivatives are well-established in reactions like palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions, future research will focus on applying these ligands to a wider array of catalytic transformations. rsc.org Chiral phosphines have recently emerged as powerful organocatalysts, capable of promoting reactions without a metal center. rsc.orgnih.gov
Promising new areas include:
Asymmetric Cycloadditions: The development of multifunctional phosphine (B1218219) catalysts that can facilitate enantioselective [3+2] and [4+2] cycloaddition reactions is a growing field. rsc.orgacs.org These reactions are fundamental for constructing complex cyclic molecules.
Hydrofunctionalization Reactions: Expanding the use of these ligands to asymmetric hydroamination, hydrophosphination, and hydroalkoxylation of alkenes and alkynes is an active area of research. These reactions offer atom-economical routes to valuable chiral products.
Organocatalysis: Chiral phosphines can act as nucleophilic catalysts, activating substrates to participate in reactions like the Morita-Baylis-Hillman (MBH) reaction. acs.org Designing aminophosphine derivatives specifically for organocatalytic applications represents a significant shift from their traditional role as ligands for transition metals. rsc.org
Integration with Flow Chemistry and Sustainable Methodologies
The principles of green chemistry are increasingly influencing catalyst design. Future research will emphasize the integration of aminophosphine catalysts with more sustainable and efficient chemical processes, such as continuous flow chemistry. whiterose.ac.uk
Key strategies include:
Catalyst Immobilization: To improve catalyst recyclability and facilitate use in flow reactors, researchers are developing methods to immobilize aminophosphine ligands on solid supports like silica, polymers, or magnetic nanoparticles. nih.govmetu.edu.trpatsnap.com This approach prevents leaching of the catalyst, simplifies product purification, and allows the expensive catalyst to be reused multiple times, enhancing economic and environmental performance. nih.govpatsnap.comnih.gov
Continuous Flow Reactors: Immobilized catalysts are particularly well-suited for use in packed-bed or fluidized-bed flow reactors. whiterose.ac.ukchemrxiv.org Continuous flow systems offer advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and greater scalability. whiterose.ac.uknih.gov Research has shown that for some reactions, continuous flow can even lead to improved enantioselectivity compared to batch conditions. chemrxiv.org
Aqueous Phase Catalysis: Designing water-soluble derivatives of aminophosphine ligands by incorporating hydrophilic functional groups is another avenue for sustainable chemistry. cuni.cz Performing reactions in water or aqueous media reduces the reliance on volatile organic solvents, a primary goal of green chemistry.
The following table compares batch processing with continuous flow for asymmetric catalysis.
| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |
| Catalyst Recovery | Often difficult and requires separation steps. | Simplified; catalyst is retained in the reactor. nih.gov |
| Process Control | Difficult to control temperature and mixing in large volumes. | Precise control over temperature, pressure, and reaction time. whiterose.ac.uk |
| Scalability | Scaling up can be challenging and change reaction outcomes. | More straightforward to scale by running the system for longer or using parallel reactors. nih.gov |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reactor volumes. whiterose.ac.uk |
| Efficiency | Can lead to lower productivity due to downtime between batches. | Higher productivity through continuous operation. chemrxiv.org |
Advanced Computational Design for Ligand Optimization
Computational chemistry has become an indispensable tool for accelerating the design and optimization of chiral ligands. Future research will increasingly rely on advanced computational models to predict the performance of new this compound derivatives before they are synthesized in the lab.
Key computational approaches include:
Molecular Docking and Modeling: These techniques are used to simulate the interaction between the catalyst-substrate complex, providing insights into the transition state that determines enantioselectivity. researchgate.net This allows researchers to understand how modifications to the ligand structure will affect the outcome of the reaction.
Density Functional Theory (DFT) Calculations: DFT is used to calculate the electronic properties and energies of different catalyst conformations and reaction intermediates. This helps in identifying the most likely reaction pathway and the factors controlling stereoselectivity.
Machine Learning (ML) and AI: By training algorithms on large datasets of existing ligand structures and their observed catalytic performance, machine learning models can predict the effectiveness of novel, untested ligand designs. gessnergroup.com This data-driven approach can significantly reduce the trial-and-error involved in catalyst development and help identify non-obvious structure-activity relationships. gessnergroup.comresearchgate.net
Synergistic Approaches in Asymmetric Catalysis
Synergistic catalysis, where two or more distinct catalysts work together to promote a single transformation, represents a powerful and rapidly evolving area of research. Aminophosphine ligands are well-positioned to play a role in these complex systems.
Future directions involve combining aminocatalysis with transition metal catalysis. In such a system, a chiral amine (like the backbone of the aminophosphine ligand or a separate aminocatalyst) activates one substrate by forming a nucleophilic enamine or a reactive iminium ion. Simultaneously, a transition metal complex, bearing a phosphine ligand, activates the second substrate. This dual activation strategy enables reactions that are not possible with either catalyst alone. acs.org
A particularly innovative approach is the use of a chiral aminocatalyst to control enantioselectivity, while an achiral phosphine ligand on the metal catalyst controls diastereoselectivity. nih.gov This modularity allows for the selective synthesis of all four possible stereoisomers of a product from the same set of starting materials, simply by changing the achiral ligand, offering remarkable synthetic flexibility. nih.gov
Q & A
Q. Intermediate Stabilization :
- Solvate Formation : Crystallize intermediates as solvates (e.g., carbamate derivatives) to enhance stability. Patent data show solvates of related (R)-2-amino-3-phenylpropyl carbamates exhibit improved crystallinity and reduced hygroscopicity .
- Storage : Store under inert gas at −20°C to prevent oxidation of the phosphine moiety .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Stability | Reference |
|---|---|---|---|---|
| Enzymatic Resolution | 78–85 | ≥99% | Moderate (solvate) | |
| Chiral Auxiliary | 65–72 | 95–98% | Low | |
| Direct Phosphination | 82 | 98% | High (inert storage) |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., for vicinal protons) and diastereotopic splitting.
- ³¹P NMR : Detect phosphorus environment shifts (δ ~−10 to −20 ppm for diphenylphosphine derivatives) .
- X-ray Crystallography : Resolve absolute configuration. Related γ-hydroxyphosphine oxides have been characterized via Hirshfeld surface analysis and DFT-optimized structures .
Q. Challenges :
- Air-sensitive crystals require glovebox-mounted diffractometers.
- Use anti-solvent crystallization (e.g., hexane/THF) to obtain suitable single crystals .
How does the stereochemistry of this compound influence its performance in asymmetric catalysis?
Advanced Research Question
The (S)-configuration enables precise control over metal coordination geometry, critical for enantioselective outcomes:
- Ligand Design : The chiral amine moiety acts as a hemilabile donor, modulating electron density at the metal center. Comparative studies with achiral diphosphines (e.g., trans-1,2-bis(diphenylphosphino)ethylene) show lower enantioselectivity (~50% ee vs. >90% ee for the (S)-configured ligand) .
- Case Study : In Pd-catalyzed allylic alkylation, the ligand’s stereochemistry directs substrate approach, reducing racemization.
Q. Table 2: Catalytic Performance in Asymmetric Hydrogenation
| Substrate | Ligand | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| α-Ketoester | This compound | 95 | 92 | |
| β-Ketoamide | trans-1,2-Bis(diphenylphosphino)ethylene | 88 | 48 |
What strategies mitigate degradation of this compound under ambient or reactive conditions?
Advanced Research Question
Degradation Pathways :
- Oxidation : The phosphine group reacts with O₂ to form phosphine oxide.
- Hydrolysis : Protic solvents (e.g., H₂O, alcohols) cleave P–N bonds.
Q. Mitigation :
Q. Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Stabilization Method | Reference |
|---|---|---|---|
| 25°C, 40% RH, 7 days | 35 | None | |
| 25°C, N₂ atmosphere | <5 | Inert storage | |
| 40°C, BHT additive | 10 | Radical scavenger |
How can computational models predict the electronic and steric effects of this compound in metal complexes?
Advanced Research Question
Methodology :
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density distribution. For example, Hirshfeld surface analysis of γ-hydroxyphosphine oxides reveals intramolecular H-bonding that stabilizes the ligand-metal complex .
Steric Maps : Use Tolman’s cone angle or SambVca software to quantify steric bulk. The phenylpropyl group increases the cone angle (~150°) compared to simpler diphosphines (~120°), enhancing steric discrimination .
Q. Applications :
- Predict regioselectivity in cross-coupling reactions by correlating metal-ligand bond lengths with catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
